molecular formula C8H12F5I B3030968 4-Iodo-1,1,1,2,2-pentafluorooctane CAS No. 117539-28-3

4-Iodo-1,1,1,2,2-pentafluorooctane

Cat. No.: B3030968
CAS No.: 117539-28-3
M. Wt: 330.08 g/mol
InChI Key: TWRDGEVFVONRST-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,2,2-pentafluorooctane is a halogenated organic compound with the molecular formula C8H12F5I. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties. It is primarily used in various scientific research fields due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1,1,2,2-pentafluorooctane typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,1,1,2,2-pentafluorooctane using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,1,1,2,2-pentafluorooctane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluorooctane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: 1,1,1,2,2-pentafluorooctanol or 1,1,1,2,2-pentafluorooctylamine.

    Reduction: 1,1,1,2,2-pentafluorooctane.

    Oxidation: 1,1,1,2,2-pentafluorooctanoic acid.

Scientific Research Applications

4-Iodo-1,1,1,2,2-pentafluorooctane finds applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in radiolabeling and imaging due to the presence of iodine.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1,2,2-pentafluorooctane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The fluorine atoms contribute to the compound’s stability and lipophilicity, affecting its distribution and activity in different environments.

Comparison with Similar Compounds

    4-Iodo-1,1,2,2,2-pentafluoropentane: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.

    1,1,1,2,2-pentafluoro-4-iodobutane: Another halogenated compound with different reactivity due to the shorter chain length.

Uniqueness: 4-Iodo-1,1,1,2,2-pentafluorooctane is unique due to its specific combination of iodine and fluorine atoms on an eight-carbon chain. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-4-iodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F5I/c1-2-3-4-6(14)5-7(9,10)8(11,12)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRDGEVFVONRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554598
Record name 1,1,1,2,2-Pentafluoro-4-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117539-28-3
Record name 1,1,1,2,2-Pentafluoro-4-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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